N-{4-[1-(4-methoxybenzenesulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide
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Overview
Description
The compound contains a methoxybenzenesulfonyl group and a phenyl group attached to a pyrazole ring. Methoxybenzenesulfonyl is a sulfonyl group connected to a methoxybenzene . Pyrazole is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring, a phenyl ring, and a methoxybenzenesulfonyl group. The exact structure would depend on the positions of these groups in the molecule .Chemical Reactions Analysis
Sulfonamides, like the one in this compound, are relatively unreactive. They can undergo a variety of acid-base reactions. The N-H bond can be deprotonated. The alkylsulfonamides can be deprotonated at carbon .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, a compound with a similar methoxybenzenesulfonyl group has a melting point of 81-83°C .Scientific Research Applications
Design and Synthesis of Novel Compounds
Researchers have been actively involved in the design and synthesis of novel compounds bearing the sulfonamide moiety. These efforts aim to explore their potential in treating various diseases. For instance, the synthesis of novel N-arylpyrazole derivatives bearing the sulfonamide moiety has shown promising cytotoxic activity against human tumor cell lines, indicating their potential as cytotoxic agents (Duan et al., 2016).
Cytotoxic and Antitumor Activities
The cytotoxicity and potential antitumor activities of these compounds have been a significant focus, with studies indicating that some derivatives exhibit promising activity against cancer cell lines. Such research underscores the therapeutic potential of sulfonamide derivatives in cancer treatment (Gul et al., 2016).
Enzyme Inhibition for Disease Treatment
The inhibition of enzymes such as carbonic anhydrases and acetylcholinesterase by these compounds has been explored for the treatment of diseases like Alzheimer's. This research points to the potential of sulfonamide derivatives in developing new therapeutic agents for neurodegenerative diseases (Abbasi et al., 2018).
Antimicrobial and Anticancer Evaluation
Further studies have evaluated the antimicrobial and anticancer potential of sulfonamide derivatives, highlighting their role in addressing microbial infections and cancer. These investigations contribute to the broader understanding of the therapeutic applications of sulfonamide-based compounds (Rahman et al., 2014).
Future Directions
Properties
IUPAC Name |
N-[4-[2-(4-methoxyphenyl)sulfonyl-3-phenyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O5S2/c1-31-20-12-14-21(15-13-20)33(29,30)26-23(18-6-4-3-5-7-18)16-22(24-26)17-8-10-19(11-9-17)25-32(2,27)28/h3-15,23,25H,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSWSYWLCKVZGIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2C(CC(=N2)C3=CC=C(C=C3)NS(=O)(=O)C)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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